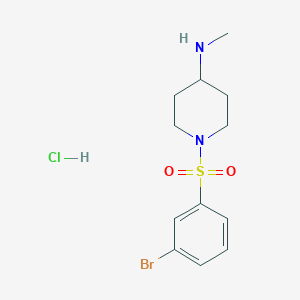

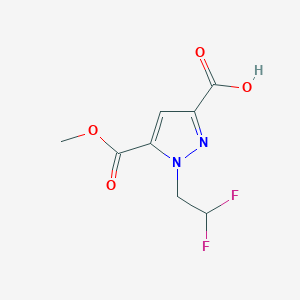

(4-Amino-3-(4-methoxyphenyl)isothiazol-5-yl)(4-(2-ethoxyphenyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as aryl-phenylketones . These are aromatic compounds containing a ketone substituted by one aryl group, and a phenyl group .

Synthesis Analysis

The synthesis of similar compounds often involves aminomethylation reactions . The product is typically purified by crystallization from 96% ethanol and characterized by 1H NMR, 13C NMR, IR, and HRMS spectra .Molecular Structure Analysis

The molecular structure of similar compounds is determined using various spectroscopic techniques and confirmed by a single-crystal X-ray diffraction analysis . In the single crystal, C–H…O hydrogen bonds between neighboring molecules form chains along the a-axis direction .Chemical Reactions Analysis

All reactions are typically monitored by thin layer chromatography, carried out on 0.3 mm silica gel F-254 (Merck) plates using UV light ZF-2 (253.7 and 365.0 nm) for detection .Physical And Chemical Properties Analysis

The 13C NMR spectrum of similar compounds revealed signals at δ = 150.7, 149.3, 31.1 ppm for alkene carbons CH=CH2 and SCH2, respectively .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

Research has demonstrated the synthesis of compounds with structural elements similar to the query compound, focusing on antimicrobial properties. For example, derivatives involving substituted benzothiazoles and piperazine moieties have been synthesized and shown to exhibit variable and modest antimicrobial activity against strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests that similar compounds might be developed as potential antimicrobial agents, with the specificity of the substituents playing a significant role in their activity profile.

Biological Activity of Triazole Analogues

Another study focused on the synthesis of novel triazole analogues of piperazine, demonstrating significant inhibition of bacterial growth, indicating potential for development into antibacterial agents (Nagaraj, Srinivas, & Rao, 2018). This underscores the utility of incorporating piperazine derivatives into compounds for enhancing their biological activity, potentially relevant to the compound .

Molecular Docking and Antiviral Activity

Studies involving molecular docking and analysis of antiviral activities of synthesized compounds reveal how structural modifications can impact their interactions with biological targets. For instance, (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone showed promising results in molecular docking studies aimed at understanding its antiviral activity (FathimaShahana & Yardily, 2020). This suggests the potential for designing compounds with specific antiviral properties through careful selection of structural features.

Mécanisme D'action

Orientations Futures

Indole derivatives, which this compound is a part of, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This creates interest among researchers to synthesize a variety of indole derivatives .

Propriétés

IUPAC Name |

[4-amino-3-(4-methoxyphenyl)-1,2-thiazol-5-yl]-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O3S/c1-3-30-19-7-5-4-6-18(19)26-12-14-27(15-13-26)23(28)22-20(24)21(25-31-22)16-8-10-17(29-2)11-9-16/h4-11H,3,12-15,24H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZRMBOBYKYPLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=C(C(=NS3)C4=CC=C(C=C4)OC)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-4-(prop-2-enoylamino)benzamide](/img/structure/B2936488.png)

![(E)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-tosylpiperidine-4-carboxamide](/img/structure/B2936489.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2936492.png)

![3-(Chloromethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2936493.png)

![Tert-butyl 4-amino-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2936497.png)

![(E)-4-(Dimethylamino)-1-(2-oxa-8-azaspiro[4.5]decan-8-yl)but-2-en-1-one](/img/structure/B2936498.png)

![2-[(2,4,5,7-Tetranitrofluoren-9-ylidene)methyl]thiophene](/img/structure/B2936500.png)

![1-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]pyrrolidine-2,5-dione](/img/structure/B2936501.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide](/img/structure/B2936504.png)